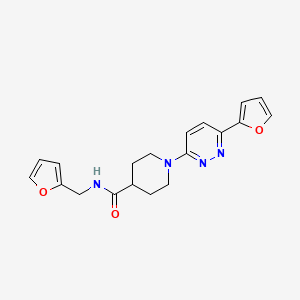

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core substituted with two furan-2-yl groups: one at the pyridazin-3-yl position and another via a methyl linker.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-19(20-13-15-3-1-11-25-15)14-7-9-23(10-8-14)18-6-5-16(21-22-18)17-4-2-12-26-17/h1-6,11-12,14H,7-10,13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWLPXYKFSQSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyridazine Ring:

- Starting with a suitable dicarbonyl compound, such as a diketone, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

- Reaction conditions: Reflux in ethanol or another suitable solvent.

-

Attachment of the Furan Ring:

- The furan ring can be introduced via a Suzuki coupling reaction, using a furan boronic acid and a halogenated pyridazine intermediate.

- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like toluene or DMF.

-

Formation of the Piperidine Ring:

- The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and an amine.

- Reaction conditions: Hydrogen gas, a metal catalyst (e.g., palladium on carbon), and an appropriate solvent.

-

Final Coupling:

- The final step involves coupling the furan-substituted pyridazine with the piperidine carboxamide through an amide bond formation.

- Reaction conditions: EDCI or DCC as a coupling agent, and a base like triethylamine in a solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to a dihydropyridazine using hydrogen gas and a metal catalyst.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid, room temperature.

Reduction: Hydrogen gas, palladium on carbon, room temperature to mild heating.

Substitution: Electrophiles like halogens or alkylating agents, Lewis acids as catalysts.

Major Products:

Oxidation: Furanones.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues in Piperidine-4-Carboxamide Derivatives

Key Structural and Functional Differences:

Key Observations:

- Target Compound vs. SARS-CoV-2 Inhibitors ():

The target compound lacks the naphthalene or fluorobenzyl substituents present in the SARS-CoV-2 inhibitors. These hydrophobic groups in the reference compounds may enhance target binding via van der Waals interactions, whereas the furan groups in the target compound could prioritize hydrogen bonding or π-π stacking . - Target Compound vs. mPGES-1 Inhibitor (Compound 118): Compound 118’s benzimidazole and trifluoromethylpyridine groups likely contribute to its potency by improving enzyme affinity and metabolic stability.

- Target Compound vs. Dihydropyridines ():

While both classes incorporate furan substituents, the 1,4-dihydropyridine core in AZ331/AZ257 is structurally distinct from the pyridazine-piperidine system of the target compound. Dihydropyridines are historically associated with calcium channel modulation, suggesting divergent therapeutic applications .

Pharmacokinetic and Physicochemical Considerations

- The target compound’s furan groups may reduce hydrophobicity, favoring aqueous solubility but possibly limiting blood-brain barrier penetration .

- Metabolic Stability: Trifluoromethyl groups in Compound 118 () are known to resist oxidative metabolism. The furan rings in the target compound, however, may undergo cytochrome P450-mediated oxidation, reducing bioavailability .

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the assembly of the pyridazine core followed by coupling with furan-containing moieties. Critical steps include:

- Amide bond formation between the piperidine-4-carboxamide and furan-2-ylmethyl amine under coupling agents like EDCI/HOBt .

- Heterocyclic coupling of the pyridazine ring with furan derivatives via Suzuki-Miyaura cross-coupling or nucleophilic substitution . Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures. Purity is monitored via TLC and confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : H and C NMR are used to verify connectivity of the pyridazine, piperidine, and furan moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 408.16) .

- IR spectroscopy : Identifies amide C=O stretching (~1650 cm) and furan C-O-C vibrations (~1015 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of intermediates .

- Temperature control : Pyridazine-furan coupling proceeds optimally at 80–100°C under inert atmosphere .

- Catalyst screening : Pd(PPh) or PdCl(dppf) for cross-coupling reactions, with yields improving by 15–20% when using microwave-assisted synthesis .

Q. What strategies resolve discrepancies in biological activity between batches?

- Purity analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates) that may antagonize target binding .

- Stereochemical consistency : Confirm enantiopurity via chiral HPLC or X-ray crystallography, as racemization at the piperidine carboxamide can alter bioactivity .

- Assay standardization : Validate cell-based assays (e.g., IC measurements) with positive controls (e.g., kinase inhibitors for enzyme-targeted studies) .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the amide group and catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., furan ring substitution) with biological data to prioritize derivatives for synthesis .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key conformational changes in the target protein .

Q. What in vitro assays are recommended for evaluating anticancer potential?

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Apoptosis assays : Annexin V/PI staining coupled with caspase-3/7 activation measurements .

- Target inhibition : Kinase profiling (e.g., EGFR, BRAF) using competitive ATP-binding assays .

Data Analysis & Validation

Q. How should researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein upon compound binding .

- SPR or ITC : Quantify binding affinity () in vitro using recombinant protein .

- siRNA knockdown : Confirm reduced compound efficacy in cells with silenced target expression .

Q. What analytical approaches address solubility challenges in biological testing?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO in final assays) .

- Prodrug design : Introduce phosphate or acetyl groups to the piperidine carboxamide to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.